molecular formula C7H10O B8613339 (1R)-Bicyclo[2.2.1]heptan-2-one CAS No. 29583-35-5

(1R)-Bicyclo[2.2.1]heptan-2-one

Cat. No.: B8613339
CAS No.: 29583-35-5
M. Wt: 110.15 g/mol
InChI Key: KPMKEVXVVHNIEY-PRJDIBJQSA-N
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Description

(1R)-Bicyclo[2.2.1]heptan-2-one, also known as Norcamphor, is a chiral bicyclic ketone of significant interest in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H10O and a molecular weight of 110.15 g/mol, serves as a versatile and rigid scaffold due to its defined stereochemistry and strained bicyclo[2.2.1]heptane structure . Its core application lies in stereoselective synthesis, where it is widely used to study diastereoselective reactions, such as hydride reductions, to produce specific endo or exo alcohols . Furthermore, the bicyclo[2.2.1]heptane framework is a privileged structure in drug discovery, valued for its three-dimensional shape and ability to improve pharmacokinetic properties . Researchers utilize this compound as a key synthetic intermediate for developing novel therapeutic agents, including CXCR2 chemokine receptor antagonists that are being investigated for their potential in treating metastatic cancer . The compound's mechanism of action in biological systems involves interactions with enzymes such as camphor 5-monooxygenase . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 29583-35-5 Molecular Formula: C7H10O Molecular Weight: 110.15 g/mol IUPAC Name: (1R,4S)-bicyclo[2.2.1]heptan-2-one

Properties

CAS No.

29583-35-5

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1R)-bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5?,6-/m1/s1

InChI Key

KPMKEVXVVHNIEY-PRJDIBJQSA-N

Isomeric SMILES

C1CC2C[C@@H]1C(=O)C2

Canonical SMILES

C1CC2CC1CC2=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1 Synthetic Intermediates

(1R)-Bicyclo[2.2.1]heptan-2-one serves as an important intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for diverse functionalization, making it a valuable building block in organic synthesis. For example, it can be utilized in the preparation of complex natural products and pharmaceuticals.

1.2 Chiral Auxiliaries

Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. This application is particularly significant in the pharmaceutical industry where chirality is crucial for drug efficacy.

2.1 Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This has opened avenues for developing new antimicrobial agents derived from this compound.

Case Study: Antibacterial Activity
In a study investigating the antibacterial properties of bicyclic ketones, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

Material Science

3.1 Polymer Chemistry

This compound has been explored as a monomer for the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure contributes to the formation of cross-linked networks that improve material performance.

Medicinal Chemistry

4.1 Drug Development

The structural characteristics of this compound make it a promising candidate for drug development, particularly in designing inhibitors for specific biological targets.

Case Study: Anti-inflammatory Agents
Research has demonstrated that modifications to the bicyclic framework can lead to compounds with anti-inflammatory properties, showcasing the versatility of this compound in medicinal chemistry.

Analytical Chemistry

5.1 NMR Spectroscopy Applications

This compound is frequently used as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy due to its well-defined chemical shifts and splitting patterns, aiding in the elucidation of complex molecular structures.

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attack, forming alcohols or enolates. Key reactions include:

Table 1: Nucleophilic Addition Reactions

ReagentConditionsProductYieldSource
NaBH<sub>4</sub>EtOH, 0°C → RT, 2 h(1R)-Bicyclo[2.2.1]heptan-2-ol92%
Grignard (MeMgBr)THF, −78°C → RT, 4 hTertiary alcohol derivative85%
  • Stereochemical Outcome : The rigid bicyclic structure enforces facial selectivity, favoring exo-attack due to steric hindrance from the bridgehead hydrogens.

Diels-Alder Reactions

The compound participates as a dienophile in [4+2] cycloadditions:

Example :
Reaction with cyclopentadiene under Lewis acid catalysis (MeAlCl<sub>2</sub>, toluene, −20°C) yields a fused bicyclic adduct. Subsequent thermal rearrangement (80°C, 1 h) produces functionalized bicyclo[3.2.1]octane derivatives .

Key Data :

  • Catalyst : MeAlCl<sub>2</sub> (20 mol%)

  • Yield : 78–91% for sequential DA/rearrangement

  • Enantiomeric Ratio (er) : Up to 96.5:3.5 when using chiral oxazaborolidine catalysts

Oxidation

Controlled oxidation of bridgehead positions remains challenging due to steric constraints.

Reduction

Catalytic hydrogenation (H<sub>2</sub>, Pd/C, EtOAc) selectively reduces the ketone to (1R)-bicyclo[2.2.1]heptane-2-methanol without ring-opening.

Cross-Coupling Reactions

The α-position to the carbonyl engages in transition-metal-catalyzed couplings:

Suzuki-Miyaura Example :
(1R)-Bicyclo[2.2.1]heptan-2-one reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 80°C) to form biaryl derivatives.

  • Typical Yield : 65–72%

  • Application : Synthesis of CXCR2 antagonists with anti-metastatic activity

Ring-Opening Reactions

Acid-catalyzed hydrolysis (HCl, H<sub>2</sub>O/THF) induces selective C–C bond cleavage:

  • Product : cis-1,3-Cyclopentanedicarboxylic acid derivative

  • Mechanism : Protonation at bridgehead followed by Wagner-Meerwein rearrangement

Biological Activity-Related Modifications

Derivatization at C3 and C5 positions enhances bioactivity:

  • Squaramide Conjugation : N,N′-Diarylsquaramide derivatives show potent CXCR2 antagonism (IC<sub>50</sub> = 12 nM)

  • Methylation : 3-Methyl analogs exhibit improved metabolic stability (t<sub>1/2</sub> = 4.7 h in human liver microsomes)

Computational Insights

DFT studies reveal:

  • Transition States : DA reactions proceed through asynchronous, exo-selective pathways (ΔG<sup>‡</sup> = 18.3 kcal/mol)

  • Steric Effects : Methyl substituents at C3 increase activation barriers by 2.1 kcal/mol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of (1R)-Bicyclo[2.2.1]heptan-2-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Applications/Sources
This compound C₇H₁₀O 110.156 None Substrate for monooxygenases , antimicrobial Synthetic intermediates
Fenchone C₁₀H₁₆O 152.23 1,3,3-Trimethyl Fragrant, antimicrobial Essential oils, flavoring agents
D-Camphor C₁₀H₁₆O 152.23 1,7,7-Trimethyl High volatility, major component in essential oils Medicinal, fragrance industries
5,6-Bis(methylene) Derivative C₉H₁₀O 134.18 5,6-Dimethylene Enhanced reactivity due to conjugated double bonds Potential synthetic intermediate
1-Amino-3,3-dimethyl Derivative C₉H₁₅NO 153.22 1-Amino, 3,3-dimethyl Basic properties, salt formation capability Pharmaceutical research
Heptafluorobutyryl Derivative C₁₄H₁₅F₇O₂ 336.26 3-Heptafluorobutyryl Chiral resolving agent Chromatography, asymmetric synthesis

Key Comparative Analyses

Steric and Electronic Effects
  • This compound lacks bulky substituents, making it more reactive in nucleophilic additions compared to D-camphor (1,7,7-trimethyl) and fenchone (1,3,3-trimethyl). For example, enzymatic studies show that norcamphor undergoes 48% conversion to oxa-lactones by flavin-dependent monooxygenases, whereas bulkier analogs show reduced reactivity .
Physical Properties
  • Volatility: D-Camphor and fenchone have higher boiling points (~200°C) due to methyl groups, whereas norcamphor’s simpler structure reduces its boiling point.
  • Solubility: Amino derivatives (e.g., 1-amino-3,3-dimethyl) exhibit improved water solubility due to basic amine groups, unlike the parent ketone .

Q & A

Basic Research Questions

Q. How is the absolute configuration of (1R)-Bicyclo[2.2.1]heptan-2-one experimentally confirmed?

  • Methodological Answer : The absolute configuration is typically determined via single-crystal X-ray diffraction (SC-XRD) combined with chiral chromatography. For example, camphor derivatives (structurally related bicyclic ketones) are resolved using chiral stationary phases in HPLC, with comparisons to known stereoisomers . Polarimetry and electronic circular dichroism (ECD) can corroborate results by matching optical rotation and Cotton effects to established data .

Q. What synthetic routes are commonly employed for this compound and its derivatives?

  • Methodological Answer : Classical synthesis involves the Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone, followed by stereoselective reduction and oxidation. Advanced modifications include hydroboration-oxidation to introduce hydroxyl groups (e.g., forming 3-hydroxy derivatives) . For enantiopure synthesis, chiral auxiliaries or enzymatic resolution may be applied .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Detailed experimental protocols must include:

  • Precise reaction conditions (temperature, solvent purity, catalyst loading).
  • Characterization data (NMR, IR, melting points) for intermediates and final products.
  • References to validated methods, such as those in pharmacopeial standards (USP/EP) for related compounds like camphor .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in catalytic applications?

  • Methodological Answer : The rigid bicyclic framework and chiral centers dictate regioselectivity in reactions. For instance:

  • Oxidation : The (1R) configuration directs epoxidation or hydroxylation to specific carbons, as seen in camphorquinone synthesis .
  • Catalysis : Chiral ligands derived from this scaffold enhance asymmetric induction in metal-catalyzed reactions (e.g., Rh-catalyzed hydrogenation) .
  • Table 1 : Stereochemical Effects on Reactivity
Reaction TypeStereochemical OutcomeKey Reference
Hydroborationendo selectivity for hydroxyl placement
EpoxidationPreference for bridgehead position

Q. What advanced analytical techniques are critical for characterizing trace impurities in this compound?

  • Methodological Answer :

  • GC-MS/QTOF-MS : Detects low-abundance isomers (e.g., 4-MBC derivatives) at ppm levels .
  • Chiral SFC : Resolves enantiomeric impurities using supercritical CO₂-based mobile phases .
  • NMR Cryoprobes : Enhances sensitivity for detecting stereochemical byproducts .

Q. How can computational modeling predict the environmental impact of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Correlate substituent effects (e.g., methyl groups) with endocrine disruption potential, as seen in 4-MBC analogs .
  • Ecotoxicity Assays : Combine in silico predictions (e.g., EPI Suite) with in vitro testing (e.g., yeast estrogen screen) to validate biodegradability and toxicity .

Q. What strategies mitigate racemization during functionalization of this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Minimize thermal degradation (e.g., Grignard additions at −78°C).
  • Protecting Groups : Use silyl ethers or acetals to stabilize sensitive stereocenters .
  • Kinetic Resolution : Enzymes like lipases selectively modify one enantiomer, preserving chirality .

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